2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile
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Overview
Description
2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile is a chemical compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile typically involves the condensation of 2-aminobenzimidazole with malononitrile in the presence of a suitable catalyst. One common method involves the use of ethanol as a solvent and sodium ethoxide as a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.
Oxidation: Oxidative conditions can lead to the formation of oxidized products, potentially involving the benzimidazole ring.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethylene derivative, while oxidation can lead to the formation of oxidized benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl(phenyl)methanone: This compound has similar structural features and exhibits comparable biological activities.
2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride: Another benzimidazole derivative with potential therapeutic applications.
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H6N4 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C11H6N4/c12-6-8(7-13)5-11-14-9-3-1-2-4-10(9)15-11/h1-5H,(H,14,15) |
InChI Key |
AEYMIPKJORWFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=C(C#N)C#N |
Origin of Product |
United States |
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